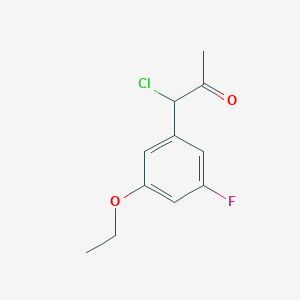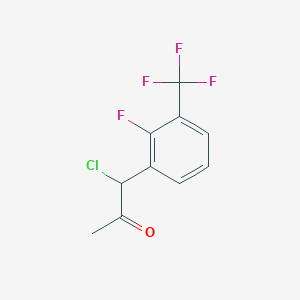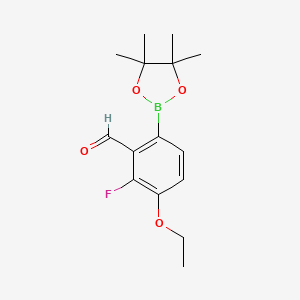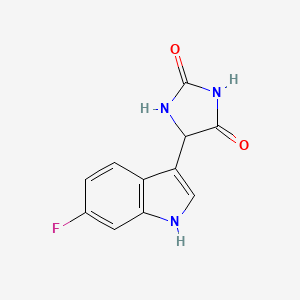
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological activities. The presence of the indole moiety, particularly with a fluorine substitution, enhances its potential for various applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 6-fluoroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the reactive sites on the indole and imidazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .
科学的研究の応用
5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The indole moiety allows it to bind to enzymes and receptors, modulating their activity. The fluorine substitution enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways .
類似化合物との比較
Similar Compounds
- 5-(1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(7-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(1H-indol-3-yl)methylidene-imidazolidine-2,4-dione
Uniqueness
The presence of the fluorine atom in 5-(6-Fluoro-1H-indol-3-yl)imidazolidine-2,4-dione distinguishes it from other similar compounds. Fluorine enhances the compound’s metabolic stability and bioavailability, making it more effective in its applications .
特性
分子式 |
C11H8FN3O2 |
|---|---|
分子量 |
233.20 g/mol |
IUPAC名 |
5-(6-fluoro-1H-indol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8FN3O2/c12-5-1-2-6-7(4-13-8(6)3-5)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17) |
InChIキー |
IXGVBSFCVSLBGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)NC=C2C3C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


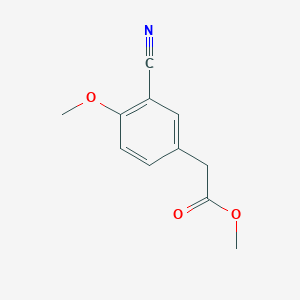
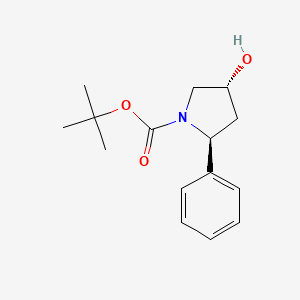
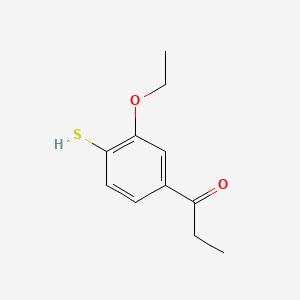
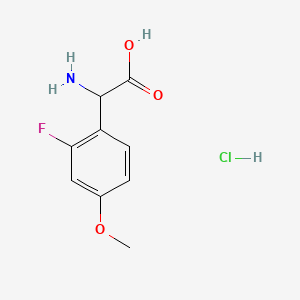
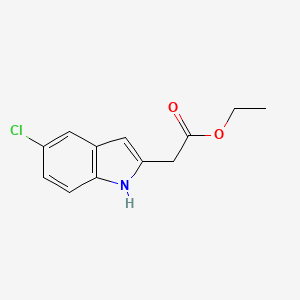
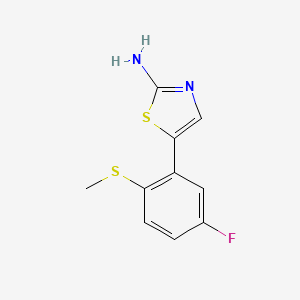
![Ethyl (3R,8aR)-5-(4-nitrophenyl)-3-phenyl-2,3,8,8a-tetrahydro-7H-oxazolo[3,2-a]pyridine-6-carboxylate](/img/structure/B14038858.png)
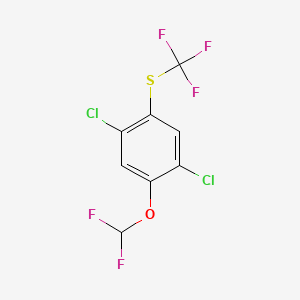
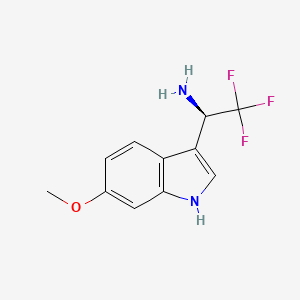

![methyl (4R)-4-[(3S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-3-trimethylsilyloxy-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14038876.png)
